molecular formula C17H15N3O2 B12002697 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B12002697
M. Wt: 293.32 g/mol
InChI Key: OKJFEQCXRZNICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with the molecular formula C17H15N3O2. This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a methyl group, and a p-tolylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the p-tolylamino group and the aldehyde functionality. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4H-Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to different chemical and biological properties.

    Tolylamino derivatives: Compounds with similar tolylamino groups but different core structures.

Uniqueness: 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

7-methyl-2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)18-16-14(10-21)17(22)20-9-12(2)5-8-15(20)19-16/h3-10,18H,1-2H3

InChI Key

OKJFEQCXRZNICD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=C(C=CC3=N2)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.